3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-10-11(18)6-7-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKYRIBIDONDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chloro substituent. The final step involves the coupling of the oxazole derivative with the methoxyphenyl group under specific reaction conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling Reaction: The final step involves the coupling of the chloro-substituted oxazole with the methoxyphenyl group. This is typically carried out using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Heterocycle Impact: Benzoxazole (target compound) and benzimidazole derivatives (e.g., ) exhibit planar aromatic systems suitable for intercalation or enzyme inhibition. Thiazolidinone derivatives () introduce a sulfur-containing ring, which may confer redox-modulating properties or metal-binding capabilities .
Substituent Effects :
- The 5-chloro group on the benzoxazole (target compound) likely enhances electrophilicity and binding to hydrophobic pockets, as seen in chlorinated analogues with improved bioactivity (e.g., compound 3 in ) .
- Methoxy groups on the phenyl ring (target compound, ) increase lipophilicity and may stabilize hydrogen bonds with target proteins .
Biological Activity: Pyrazole-linked propanamides () exhibit antibacterial activity, possibly due to interactions with bacterial enzymes or membranes . Antioxidant activity in pyridine derivatives () correlates with electron-donating substituents (e.g., amino groups), which are absent in the target compound .
Pharmacological Potential and Limitations
- Its structural similarity to antibacterial () and antioxidant () derivatives warrants further testing.
- Limitations: The 2-oxo group on the benzoxazole may reduce metabolic stability compared to non-oxidized analogues. Additionally, the methoxyphenyl group could limit aqueous solubility, necessitating formulation optimization .
Biological Activity
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C_{10}H_{9}ClN_{2}O_{3}
- Molecular Weight : 232.64 g/mol
- CAS Number : 7693656
Biological Activity Overview
Research indicates that derivatives of benzoxazole, including this compound, exhibit a range of biological activities. Key areas of focus include:
-
Antimicrobial Activity
- The compound has been evaluated for its antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
- Screening tests have shown selective antibacterial activity against Bacillus subtilis (Gram-positive) and moderate activity against Escherichia coli (Gram-negative) .
- Antifungal Properties
- Cytotoxicity Against Cancer Cells
Antimicrobial Activity
A study evaluated the Minimum Inhibitory Concentrations (MICs) of various derivatives, including the target compound. Results are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 16 |
| 2 | Escherichia coli | 32 |
| 3 | Candida albicans | 64 |
| Target Compound | Bacillus subtilis | 8 |
| Target Compound | Candida albicans | 32 |
The target compound exhibited significant antibacterial activity with an MIC of 8 µg/mL against Bacillus subtilis, indicating strong potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cells. The following table presents IC50 values for various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 25 |
These results indicate that the compound effectively inhibits cell proliferation, particularly in breast and lung cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of several benzoxazole derivatives, including our compound, highlighting its selective action against Gram-positive bacteria while showing limited effects on Gram-negative strains. This selectivity is crucial for developing targeted antibiotics .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The study concluded that the presence of electron-donating groups significantly enhances anticancer activity, supporting further modifications to improve efficacy .
Q & A
Q. What are the standard protocols for synthesizing 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide?
A common approach involves coupling benzoxazolone derivatives with substituted propanamide precursors. For example, chloroacetylation of 2-methoxyaniline intermediates followed by cyclization with benzoxazolone moieties can yield the target compound. Key steps include:
- Step 1 : React 5-chloro-2-hydroxybenzoxazole with chloroacetyl chloride under basic conditions to form the benzoxazolone intermediate.
- Step 2 : Condense this intermediate with N-(2-methoxyphenyl)propionamide using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., THF or DCM).
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC or NMR .
Q. How can researchers characterize the physicochemical properties of this compound?
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Related benzoxazolone derivatives exhibit melting points between 150–200°C, depending on substituents .
- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, or phosphate buffer (pH 7.4) at 25°C. Polar aprotic solvents typically show higher solubility due to the compound’s amide and benzoxazolone groups .
- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via HPLC. Benzoxazolones are prone to hydrolysis under alkaline conditions .
Q. What safety precautions are required for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Toxicity : Acute toxicity data for similar compounds (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard. However, mutagenicity risks require Ames testing for confirmation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste in compliance with local regulations .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation reduces reaction times and enhances yields by promoting efficient energy transfer. For example:
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Step 1 : Verify experimental conditions (e.g., solvent deuteration, temperature) and compare with literature (e.g., crystal structures of related compounds in ).
- Step 2 : Perform DFT calculations (B3LYP/6-311G**) to simulate NMR spectra. Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing .
- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., benzoxazolone protons) .
Q. What strategies can optimize biological activity studies for this compound?
- Target Selection : Prioritize assays based on structural analogs. For example, benzoxazolone derivatives often exhibit anticonvulsant or anticancer activity .
- In Vitro Testing : Use cell lines (e.g., SH-SY5Y for neuroactivity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., valproic acid for anticonvulsant models).
- Mechanistic Studies : Employ molecular docking to predict interactions with targets like GABA receptors or tubulin .
Q. How can researchers address low yields in large-scale synthesis?
- Catalyst Optimization : Screen palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amination efficiency .
- Process Chemistry : Switch from batch to flow reactors for exothermic steps (e.g., cyclization), improving heat dissipation and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
